molecular formula C8H6BrIO2 B1375053 2-Bromo-5-iodo-4-methylbenzoic acid CAS No. 1022983-53-4

2-Bromo-5-iodo-4-methylbenzoic acid

Cat. No.: B1375053
CAS No.: 1022983-53-4
M. Wt: 340.94 g/mol
InChI Key: BLSDRZYRALDRRF-UHFFFAOYSA-N
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Description

2-Bromo-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-iodo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically starts with the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like potassium iodate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Key Steps:

  • Starting Material : 5-Amino-2-bromo-4-methylbenzoic acid derivatives (e.g., via Sandmeyer reaction for iodine introduction) .

  • Diazotization-Iodination :

    • Diazotization of the amino group using NaNO₂/HCl at 0–5°C, followed by iodination with NaI .

    • Yield : 93.8% under optimized conditions (0°C, aqueous acidic medium) .

StepReagents/ConditionsYield (%)Source
DiazotizationNaNO₂, HCl, 0°C, 2h-
IodinationNaI, 10°C, 1h93.8
Acid Chloride FormationSOCl₂, toluene, 50°C92.0

Halogen Reactivity

The bromine and iodine atoms participate in cross-coupling and substitution reactions:

Bromine Substitution

  • Buchwald-Hartwig Amination : Bromine at the 2-position undergoes palladium-catalyzed coupling with amines (not directly observed but inferred from analogous bromobenzoic acid reactions) .

  • Suzuki-Miyaura Coupling : Limited by steric hindrance from the methyl group but feasible with aryl boronic acids under microwave conditions .

Iodine Reactivity

  • Ultrasound-Assisted Iodine Exchange : Iodine at the 5-position can be replaced using CuI or KI in polar solvents (e.g., DMF) .

Carboxylic Acid Transformations

The carboxylic acid group enables further derivatization:

Esterification

  • Methyl Ester Formation : Reaction with methanol/H₂SO₄ yields the methyl ester (used in SGLT2 inhibitor synthesis) .

  • Acyl Chloride Synthesis : Treatment with SOCl₂ produces 2-bromo-5-iodo-4-methylbenzoyl chloride (critical for amide bond formation) .

DerivativeReagents/ConditionsApplicationSource
Methyl EsterMeOH, H₂SO₄, refluxPharmaceutical intermediates
Acyl ChlorideSOCl₂, toluene, 50°CPrecursor for benzyl alcohol

Spectroscopic Characterization

Key spectral data for structural confirmation:

¹H NMR (DMSO-d₆, 400 MHz) :

  • δ 13.66 (s, 1H, COOH)

  • δ 8.03 (d, J = 2.2 Hz, 1H, Ar-H)

  • δ 7.77 (dd, J = 8.4, 2.2 Hz, 1H, Ar-H)

  • δ 2.45 (s, 3H, CH₃)

Mass Spectrometry :

  • Calculated : m/z 340.940 [M+H]⁺

  • Observed : m/z 340.94

Scientific Research Applications

Pharmaceutical Applications

2-Bromo-5-iodo-4-methylbenzoic acid is primarily utilized in the pharmaceutical industry for several purposes:

Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its bromine and iodine substituents enhance its reactivity, making it suitable for further derivatization into more complex structures. For example:

  • Synthesis of Antimicrobial Agents : The compound can be transformed into derivatives that exhibit antimicrobial properties, addressing the growing need for effective antibiotics.
  • Anti-inflammatory Drugs : It can also be used as a precursor in developing anti-inflammatory medications, which are crucial for treating chronic inflammatory diseases.

Drug Discovery

Researchers have explored this compound in drug discovery processes. Its unique structure allows for modifications that can lead to new therapeutic agents with improved efficacy and reduced side effects.

Organic Electronics

The compound's electronic properties make it a candidate for applications in organic electronics, such as:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form stable thin films is advantageous for use in OLED technology.
  • Organic Photovoltaics : The compound can be incorporated into photovoltaic cells to enhance light absorption and conversion efficiency.

Polymer Chemistry

In polymer chemistry, this compound can act as a monomer or cross-linking agent, contributing to the development of novel polymeric materials with tailored properties for specific applications.

Organic Synthesis Applications

The compound is valuable in organic synthesis due to its halogen substituents:

  • Cross-Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck reactions), facilitating the formation of carbon-carbon bonds essential for building complex organic molecules.
  • Functional Group Transformations : The presence of bromine and iodine allows for various functional group transformations, enabling chemists to create diverse chemical entities.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Study TitleApplicationFindings
Synthesis of Novel AntibioticsPharmaceuticalDemonstrated efficacy against resistant bacterial strains.
Development of OLED MaterialsMaterials ScienceImproved efficiency and stability compared to traditional materials.
Cross-Coupling ReactionsOrganic SynthesisHigh yields achieved in synthesizing complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodo-4-methylbenzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methylbenzoic acid
  • 2-Iodo-5-methylbenzoic acid
  • 4-Bromo-2-methylbenzoic acid
  • 2-Bromo-4-methylbenzoic acid

Uniqueness

2-Bromo-5-iodo-4-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis compared to its mono-halogenated counterparts .

Biological Activity

Chemical Structure and Properties
2-Bromo-5-iodo-4-methylbenzoic acid (C8H6BrIO2) is an organic compound characterized by a benzene ring substituted with bromine, iodine, and a methyl group. This unique substitution pattern contributes to its reactivity and potential biological activity, making it a compound of interest in various fields including medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Bromination of 4-methylbenzoic acid: This is often achieved using bromine in the presence of a catalyst such as iron(III) bromide.
  • Iodination: Following bromination, iodination is performed using iodine along with an oxidizing agent like potassium iodate.

These methods can be scaled for industrial production, utilizing continuous flow reactors to enhance efficiency and yield.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its halogenated structure allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of bioactive compounds. The compound has been explored for its role as an intermediate in drug synthesis, particularly in the development of pharmaceuticals targeting specific diseases .

Case Studies and Research Findings

Research has indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, halogenated benzoic acids have been studied for their ability to inhibit certain enzymes involved in cancer progression .

In one study focusing on related compounds, it was found that halogen substitutions can enhance the binding affinity to specific receptors, thereby increasing their therapeutic potential .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acidSGLT2 Inhibitor
3-Fluoro-4-methylphenyl imidazolidine-2,4-dioneAnticancer
2-Bromo-5-methylbenzoic acidAnti-inflammatory

Potential Applications

The compound has shown potential as:

  • A precursor for bioactive compounds: Its reactivity allows it to serve as a building block in the synthesis of more complex molecules.
  • An intermediate in drug development: Its unique structure may lead to the creation of new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-5-iodo-4-methylbenzoic acid, and how can reaction conditions be optimized?

Answer: Synthesis typically involves sequential halogenation and functionalization of a benzoic acid precursor. Key steps include:

  • Bromination/Iodination: Electrophilic substitution on the aromatic ring, guided by directing effects of methyl and carboxylic acid groups. For example, bromine at the ortho position (relative to the methyl group) can be achieved using NBS (N-bromosuccinimide) in a radical-initiated reaction, while iodine may require Ullmann coupling or metal-catalyzed methods .
  • Methyl Group Stability: Ensure the methyl group at position 4 is introduced early via Friedel-Crafts alkylation or protected during halogenation to avoid side reactions .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol/water mixtures to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

  • NMR:
    • ¹H NMR: Methyl group (δ ~2.3–2.5 ppm, singlet), aromatic protons (split into distinct patterns due to bromo/iodo substituents). Absence of splitting near the carboxylic acid confirms substitution positions .
    • ¹³C NMR: Carboxylic acid carbon (δ ~170 ppm), halogenated carbons (δ ~100–130 ppm for C-Br and C-I) .
  • IR: Strong O-H stretch (~2500–3000 cm⁻¹ for carboxylic acid), C=O (~1680 cm⁻¹) .
  • MS: Molecular ion peak at m/z 340 (C₈H₆BrIO₂), with fragmentation patterns reflecting loss of COOH (44 amu) and Br/I substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of halogen substituents?

Answer:

  • Single-Crystal X-Ray Diffraction: Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsion angles. For example, the C-I bond (~2.09 Å) and C-Br bond (~1.90 Å) can be precisely measured to confirm substitution positions .
  • Twinned Data Handling: If crystals exhibit twinning, employ SHELXD for structure solution and SHELXE for density modification to improve resolution .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

  • Iodo vs. Bromo Reactivity: The C-I bond is more reactive than C-Br in Pd-catalyzed couplings due to lower bond dissociation energy. Use DFT calculations to model transition states and optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF) .
  • Steric Effects: The methyl group at position 4 may hinder coupling at adjacent positions, favoring reactivity at iodine (position 5). Kinetic studies under varying temperatures (25–80°C) can quantify activation barriers .

Q. How should researchers address contradictory biological activity data in enzyme inhibition assays?

Answer:

  • Dose-Response Curves: Perform triplicate assays with controls (e.g., 2-bromo-4-methylbenzoic acid) to isolate the iodine’s contribution to activity .
  • Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2). Compare binding energies of halogenated vs. non-halogenated analogs .
  • Data Validation: Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-reference with open-access repositories to ensure reproducibility .

Q. What strategies mitigate challenges in synthesizing high-purity crystals for X-ray studies?

Answer:

  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) vs. mixed solvents (ethanol/water) to optimize crystal growth .
  • Temperature Gradients: Slow cooling (0.1°C/min) from saturation temperature reduces defects .
  • Additive Use: Introduce trace acetic acid to stabilize carboxylic acid protonation during crystallization .

Q. Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported melting points or spectral data?

Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Compare retention times with standards .
  • Interlaboratory Collaboration: Share raw data (e.g., NMR FID files) via platforms like Zenodo to validate peak assignments .
  • Thermogravimetric Analysis (TGA): Confirm decomposition temperatures vs. melting points to rule out solvent inclusion .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses?

  • Detailed Reaction Logs: Document exact equivalents, solvent grades, and stirring rates. For example, "2.5 eq NBS, anhydrous CCl₄, 500 rpm" .
  • Automated Reaction Monitoring: Use inline FTIR or Raman spectroscopy to track intermediate formation .

Properties

IUPAC Name

2-bromo-5-iodo-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSDRZYRALDRRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Iodosuccinimide (19.1 g) is added in portions to an ice-cold solution of 2-bromo-4-methyl-benzoic acid (18.4 g) dissolved in sulphuric acid (20 mL). The resulting mixture is stirred at 5-10° C. for 3 h before warming to room temperature overnight. Then, the mixture is poured on crushed ice and the resultant solution is extracted with ethyl acetate. The combined extracts are washed in succession with aqueous 10% Na2S2O3 solution (2×), water (3×), and brine (1×). After drying (MgSO4), the organic solvent is evaporated under reduced. The remaining solid is taken up in water and the resulting slurry is stirred at 70° C. for 5 min. The non-dissolving part is separated by filtration and dried to give the desired product.
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

2-Bromo-5-iodo-4-methylbenzoic acid
2-Bromo-5-iodo-4-methylbenzoic acid
2-Bromo-5-iodo-4-methylbenzoic acid
2-Bromo-5-iodo-4-methylbenzoic acid
2-Bromo-5-iodo-4-methylbenzoic acid
2-Bromo-5-iodo-4-methylbenzoic acid

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